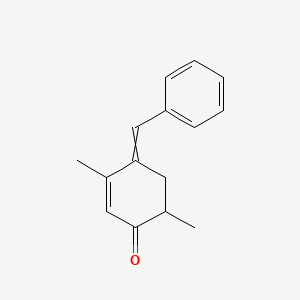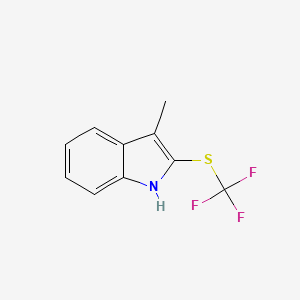
2-(2,2-Diphenylhydrazinyl)-4-(tributylstannyl)butane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-Diphenylhydrazinyl)-4-(tributylstannyl)butane-1,3-diol is a complex organic compound that features both hydrazinyl and stannyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Diphenylhydrazinyl)-4-(tributylstannyl)butane-1,3-diol typically involves multiple steps:
Formation of the Hydrazinyl Intermediate: The initial step involves the reaction of diphenylhydrazine with an appropriate alkylating agent to form the hydrazinyl intermediate.
Stannylation: The hydrazinyl intermediate is then subjected to stannylation using tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,2-Diphenylhydrazinyl)-4-(tributylstannyl)butane-1,3-diol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced hydrazinyl or stannyl derivatives.
Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives such as ketones or aldehydes.
Reduction: Reduced derivatives with altered hydrazinyl or stannyl groups.
Substitution: Substituted products with new functional groups replacing the stannyl group.
Aplicaciones Científicas De Investigación
2-(2,2-Diphenylhydrazinyl)-4-(tributylstannyl)butane-1,3-diol has several scientific research applications:
Organic Synthesis: It can be used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and pharmaceutical research.
Materials Science: Its stannyl group can be utilized in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2,2-Diphenylhydrazinyl)-4-(tributylstannyl)butane-1,3-diol involves interactions with molecular targets such as enzymes or receptors. The hydrazinyl group can form hydrogen bonds or coordinate with metal ions, while the stannyl group can participate in organometallic reactions. These interactions can modulate biological pathways and lead to specific biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,2-Diphenylhydrazinyl)-4-(trimethylstannyl)butane-1,3-diol
- 2-(2,2-Diphenylhydrazinyl)-4-(triethylstannyl)butane-1,3-diol
- 2-(2,2-Diphenylhydrazinyl)-4-(triphenylstannyl)butane-1,3-diol
Uniqueness
2-(2,2-Diphenylhydrazinyl)-4-(tributylstannyl)butane-1,3-diol is unique due to its specific combination of hydrazinyl and tributylstannyl groups, which confer distinct chemical reactivity and potential applications. The presence of the tributylstannyl group, in particular, allows for unique organometallic reactions that are not possible with other stannyl derivatives.
Propiedades
Número CAS |
652156-80-4 |
|---|---|
Fórmula molecular |
C28H46N2O2Sn |
Peso molecular |
561.4 g/mol |
Nombre IUPAC |
2-(2,2-diphenylhydrazinyl)-4-tributylstannylbutane-1,3-diol |
InChI |
InChI=1S/C16H19N2O2.3C4H9.Sn/c1-13(20)16(12-19)17-18(14-8-4-2-5-9-14)15-10-6-3-7-11-15;3*1-3-4-2;/h2-11,13,16-17,19-20H,1,12H2;3*1,3-4H2,2H3; |
Clave InChI |
QTXAKEMXWYUFBV-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)CC(C(CO)NN(C1=CC=CC=C1)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7a-(2,4-Dichlorophenyl)tetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one](/img/structure/B12533487.png)
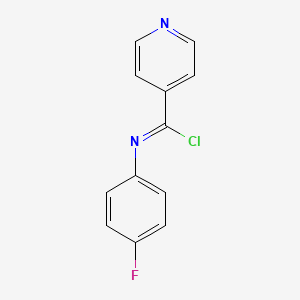
![4,4'-{[6-(Phenylsulfanyl)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid](/img/structure/B12533500.png)
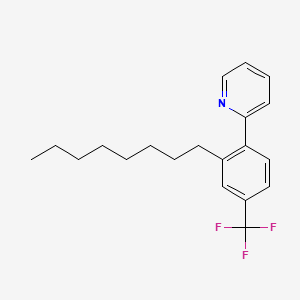
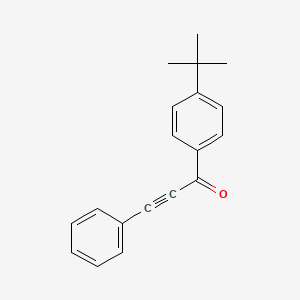
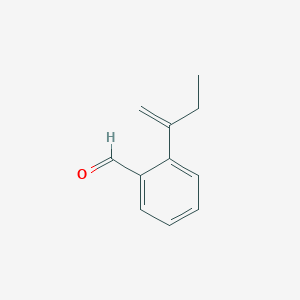

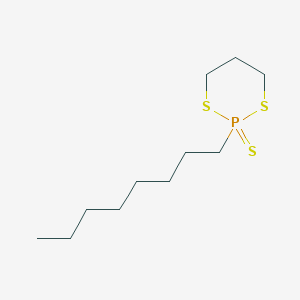
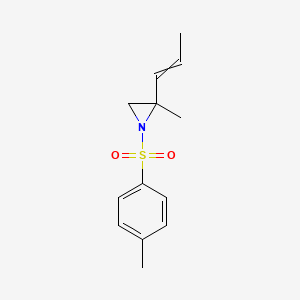
![1-(3-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12533580.png)
![4-(4'-Acetyl[1,1'-biphenyl]-4-yl)thiophene-2-carboxylic acid](/img/structure/B12533581.png)
